2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN4OS/c20-16-4-2-1-3-15(16)18(26)22-10-9-14-11-27-19-23-17(24-25(14)19)12-5-7-13(21)8-6-12/h1-8,11H,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVNSXWUCANMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thiazole and triazole rings through cyclization reactions. The synthesis may proceed as follows:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions. This reaction forms the thiazole ring through cyclization.
Formation of the Triazole Ring: The triazole ring can be formed by reacting an appropriate hydrazine derivative with a nitrile or an ester under basic conditions.
Coupling of the Rings: The thiazole and triazole rings are then coupled together using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of the Benzamide Group: The final step involves the formation of the benzamide group by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thioethers.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic applications. Research indicates that it may exhibit various biological activities:
- Antimicrobial Activity : Initial studies suggest that derivatives of compounds containing thiazole and triazole rings demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure of 2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide may enhance its efficacy as an antimicrobial agent due to the presence of halogen substituents which can affect membrane permeability and interaction with microbial targets .
- Anticancer Properties : The compound has been investigated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Preliminary data indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Biological Research
In biological studies, this compound serves as a valuable tool for probing molecular interactions:
- Biochemical Pathway Studies : The ability of the compound to interact with specific proteins or enzymes makes it useful in elucidating biochemical pathways. For instance, it can be employed to study the role of certain enzymes in metabolic processes or disease pathways .
- Chemical Probes Development : Due to its structural uniqueness, the compound can be utilized to develop new chemical probes that facilitate the study of cellular processes and molecular dynamics in biological systems .
Material Science
The compound's properties may also lend themselves to applications in material science:
- Development of Functional Materials : Researchers are exploring the use of compounds like this compound in creating materials with specific functionalities such as enhanced conductivity or fluorescence. This could lead to advancements in electronic materials or sensors .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds that highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study focused on synthesizing thiazole-based compounds found that specific derivatives exhibited promising antimicrobial activity against a range of pathogens. The structure-function relationship was explored through molecular docking studies .
- Anticancer Activity : Another investigation into thiazolo[3,2-b][1,2,4]triazole derivatives revealed significant anticancer effects against MCF7 cells. The study emphasized the importance of structural modifications in enhancing bioactivity .
- Chemical Biology Applications : Research demonstrated that similar compounds could effectively inhibit target enzymes involved in critical metabolic pathways, showcasing their utility as chemical probes in biological research .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The presence of the thiazole and triazole rings allows the compound to form specific interactions with target proteins, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations:
The biological and physicochemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations:
Anticonvulsant Activity :
- Compound 3c (4-fluorophenyl) exhibits superior selectivity against maximal electroshock (MES) seizures (ED50 = 49.1 mg/kg) compared to 5b (4-propoxy), which shows broader activity in both MES and pentylenetetrazole (PTZ) models .
- The brominated target compound’s activity remains uncharacterized in the provided evidence, but bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins, as seen in analogs like 10b .
Synthetic Feasibility :
- Brominated derivatives (e.g., 10b ) are synthesized in high yields (89%) via S-alkylation, suggesting the target compound’s synthesis is feasible using similar protocols .
- IR and NMR data for 10b confirm tautomeric stability (thione form predominates; νC=S = 1247 cm⁻¹, δH = 8.25 ppm for aromatic protons) .
Structural Impact on Physicochemical Properties :
Biological Activity
The compound 2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide , with the CAS number 894042-93-4 , is a complex heterocyclic compound that incorporates a thiazole and triazole moiety. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Molecular Characteristics
- Molecular Formula : C19H14BrFN4OS
- Molecular Weight : 445.3 g/mol
- Structural Representation : The compound features a thiazolo[3,2-b][1,2,4]triazole ring linked to a benzamide structure, which is critical for its biological activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 894042-93-4 |
| Molecular Formula | C19H14BrFN4OS |
| Molecular Weight | 445.3 g/mol |
Anticonvulsant Activity
Research has shown that compounds containing thiazole and triazole moieties exhibit significant anticonvulsant properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their efficacy in various animal models. A study indicated that certain thiazole derivatives demonstrated effective anticonvulsant action with median effective doses significantly lower than standard medications like ethosuximide .
Anticancer Activity
The anticancer potential of compounds similar to This compound has been documented in several studies. For example:
- Compounds with a similar thiazole structure were tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity. The presence of para-halogenated phenyl groups was crucial for enhancing activity against cancer cells .
- A specific compound from the same family exhibited equipotent activity against Jurkat and A-431 cell lines with IC50 values lower than the reference drug doxorubicin .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the phenyl ring and the thiazole moiety significantly influence biological activity. For example:
- Substituents on the phenyl ring (such as methyl or halogens) enhance the cytotoxic properties of these compounds.
- The presence of electron-donating groups at specific positions on the phenyl ring correlates with increased activity against cancer cells .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant activity in MES model | |
| Anticancer | Cytotoxicity in various cell lines | |
| Structure Modifications | Enhanced activity with specific substituents |
Study 1: Anticonvulsant Evaluation
In a study evaluating new derivatives of thiazolo[3,2-b][1,2,4]triazoles for anticonvulsant activity using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) model, several compounds showed promising results. The neurotoxicity was assessed using the rotarod test, indicating a favorable safety profile alongside efficacy .
Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of thiazole-based compounds against lung adenocarcinoma cells. Compounds demonstrated selectivity and potency with IC50 values significantly lower than standard treatments. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including cyclization of the thiazolo-triazole core, bromination, and amide coupling. Critical parameters include:
- Temperature control : For cyclization (e.g., 80–100°C for thiazole ring formation) and bromination (0–5°C to avoid side reactions) .
- Catalyst selection : Use of Pd catalysts for cross-coupling or Lewis acids like ZnCl₂ for directing substituents .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Yield optimization : Monitoring intermediates via TLC/HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of brominating agents to minimize unreacted substrates) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of methods is required:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4 of phenyl, bromine at C2 of benzamide) and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~488.2) and detect halogen isotopes .
- X-ray crystallography : To resolve ambiguities in fused-ring systems (e.g., thiazolo-triazole vs. triazolo-thiazole) and confirm bond angles .
Q. How can researchers assess the biological activity of this compound in vitro?
- Target identification : Screen against kinase or GPCR panels due to structural similarity to triazole-based inhibitors .
- Dose-response assays : Use IC₅₀ values (e.g., 1–10 µM range) in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .
- Selectivity testing : Compare activity against non-target enzymes (e.g., cytochrome P450) to evaluate off-target effects .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility in the ethylbenzamide side chain .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 16 B3LYP/6-31G*) to identify discrepancies .
- Cocrystallization : Co-crystallize with a binding partner (e.g., protein) to stabilize a single conformation for X-ray analysis .
Q. What strategies are effective for elucidating the reaction mechanism of bromine incorporation?
- Isotopic labeling : Use ⁸¹Br to track regioselectivity in electrophilic aromatic substitution .
- Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., bromo-carbocation) .
- Computational modeling : Simulate transition states (e.g., DFT) to identify steric/electronic factors favoring bromination at C2 over C4 .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Replace the 4-fluorophenyl group with Cl, CF₃, or electron-donating groups (e.g., -OCH₃) to assess potency shifts .
- Bioisosteric replacement : Substitute the thiazolo-triazole core with imidazo-thiadiazole and measure changes in logP and solubility .
- 3D-QSAR : Build CoMFA models using IC₅₀ data from 20+ analogs to predict optimal substituents .
Q. What computational methods are suitable for predicting metabolic stability?
- ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism and plasma protein binding .
- MD simulations : Simulate liver microsome interactions (e.g., CYP3A4) to identify vulnerable sites (e.g., triazole ring oxidation) .
Q. How can in vivo pharmacokinetic studies be designed for this compound?
- Dosing : Administer 10 mg/kg (IV/oral) in rodent models and collect plasma samples at 0.5, 2, 4, 8, 12, 24 h .
- Analytical method : LC-MS/MS with a LLOQ of 1 ng/mL to quantify parent compound and metabolites .
- Tissue distribution : Measure concentrations in liver, kidney, and brain to assess blood-brain barrier penetration .
Methodological Notes
- Safety : Handle bromine-containing intermediates in a fume hood; use PPE for neurotoxic fluorophenyl derivatives .
- Data validation : Cross-check synthetic yields and spectral data with independent labs to mitigate batch variability .
- Open science : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
